(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide
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Overview
Description
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and a pyrimidine moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as 3,4-dimethoxybenzaldehyde and 4,6-dimethylpyrimidin-2-amine. These intermediates undergo condensation reactions with appropriate reagents to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow reactors to enhance efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a cascade of biochemical events. For example, it could inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
CAS No. |
1025468-35-2 |
---|---|
Molecular Formula |
C29H32N6O4 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]prop-2-enamide |
InChI |
InChI=1S/C29H32N6O4/c1-18-14-19(2)33-29(32-18)35-28(30-13-12-21-17-31-24-9-8-22(37-3)16-23(21)24)34-27(36)11-7-20-6-10-25(38-4)26(15-20)39-5/h6-11,14-17,31H,12-13H2,1-5H3,(H2,30,32,33,34,35,36)/b11-7+ |
InChI Key |
PEAVCUMMATUPSB-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C=CC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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